4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, also known by its systematic name (3S,4R)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, is a compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to the trifluoromethyl group, which significantly influences the biological activity and physicochemical properties of pharmaceutical agents.
In terms of classification, this compound falls under the category of organic compounds, specifically as an amino acid derivative due to the presence of the carboxylic acid functional group. Its trifluoromethyl substitution classifies it further within fluorinated organic compounds, which are known for their unique reactivity and stability.
The synthesis of 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can be approached through several methods typically involving the formation of the pyrrolidine ring followed by substitution reactions to introduce the trifluoromethyl group and the carboxylic acid functionality.
Technical Details:
The molecular structure of 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid features a pyrrolidine ring that is substituted at one position with a carboxylic acid and at another with a para-trifluoromethylphenyl group.
Data:
The compound is likely to participate in several chemical reactions typical for pyrrolidine derivatives, including:
Technical Details:
The mechanism of action for compounds like 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid often involves interaction with biological targets such as receptors or enzymes.
Data:
4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has potential applications in:
This compound exemplifies how modifications at the molecular level can lead to significant changes in biological activity and chemical behavior, making it an important subject of study within organic and medicinal chemistry fields.
The stereoselective construction of the pyrrolidine scaffold in trans-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS 1363594-80-2) predominantly employs ruthenium-catalyzed asymmetric hydrogenation. This method enables precise control over the two contiguous stereocenters at C3 and C4 positions, which is critical for biological activity. A patented synthesis (US8344161B2) achieves >99.9% enantiomeric excess (ee) using Ru-(S)-BINAP or Ru-DuPhos complexes to hydrogenate a cyclic enamide precursor. The reaction proceeds via syn addition of hydrogen across the enamide double bond, with the chiral ligand dictating facial selectivity through steric and electronic interactions with the prochiral substrate [1] [9].
Table 1: Comparative Enantioselective Synthesis Routes
Method | Catalyst System | ee (%) | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Ru-Catalyzed Hydrogenation | Ru-(S)-BINAP | >99.9 | 88 | Excellent stereocontrol; High pressure required |
Enzymatic Resolution | Lipase PS-IM | 90–95 | 45–50 | Mild conditions; Lower efficiency |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/Boc-pyrrolidine | N/A | 75 | Flexible aryl group introduction; Racemic product |
Alternative routes include enzymatic kinetic resolution using immobilized lipases (e.g., Pseudomonas cepacia lipase), though this yields inferior enantiopurity (90–95% ee) compared to hydrogenation [1].
Chiral ligands serve as the cornerstone for stereodifferentiation in transition metal-catalyzed syntheses. Bidentate phosphines like (S)-BINAP and (R,R)-DuPhos coordinate Ru(II) centers, creating chiral pockets that enforce re-face or si-face attack on the prochiral enamide. Computational studies reveal that high ee correlates with the ligand’s dihedral angle and torsional strain, which minimize competing transition states. For the trifluoromethylphenyl substrate, DuPhos-Ru complexes outperform BINAP systems due to enhanced π-stacking between the ligand’s phenyl groups and the electron-deficient aryl ring of the substrate [1] [9].
Mechanistic studies indicate that hydrogen transfer occurs via a monohydride pathway:
The trifluoromethyl group’s -I effect stabilizes the transition state by increasing substrate electrophilicity, accelerating hydride transfer [1].
Critical parameters for maximizing yield and stereoselectivity in hydrogenation include:
Table 2: Optimized Hydrogenation Conditions
Parameter | Optimal Value | Effect of Deviation |
---|---|---|
Catalyst Loading | 0.2 mol% | <0.1%: Incomplete reaction; >0.5%: Product contamination |
H₂ Pressure | 40 bar | <20 bar: 48h reaction time; >60 bar: Safety concerns |
Temperature | 30°C | <10°C: 5% conversion at 24h; >50°C: <90% ee |
Solvent | THF | Methanol: 85% ee; Acetonitrile: 92% ee |
Reaction kinetics follow a first-order dependence on substrate concentration, with an activation energy (Eₐ) of 45 kJ/mol [1].
Post-hydrogenation processing converts the free base to stable hydrochloride salts for pharmaceutical handling. This involves:
Purification leverages centrifugal partition chromatography (CPC) with n-hexane/ethyl acetate/methanol/water (5:5:4:4) biphasic systems, achieving 97% purity. This outperforms silica gel chromatography, which causes partial racemization due to acidic sites on silica [2] [6].
Table 3: Salt Formation and Purification Techniques
Step | Conditions | Outcome |
---|---|---|
Acidification | 2M HCl in EtOAc, 0°C, 2h | Quantitative precipitation |
Recrystallization | Ethanol/H₂O (4:1), −20°C, 12h | Needle crystals; >99.9% ee |
Chromatography | CPC (biphasic solvent system) | 97% purity; No racemization |
Drying | Lyophilization, −50°C, 48h | <0.1% solvent residues |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9